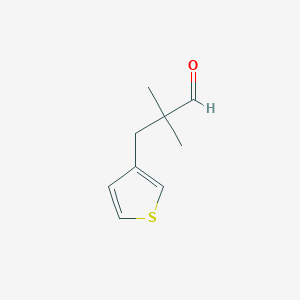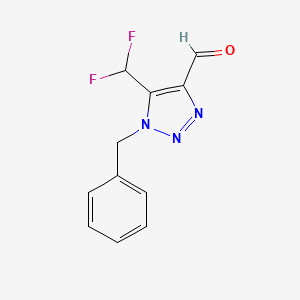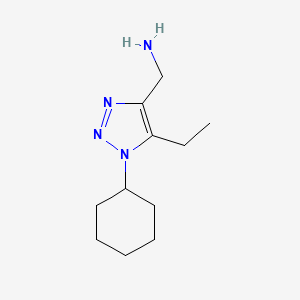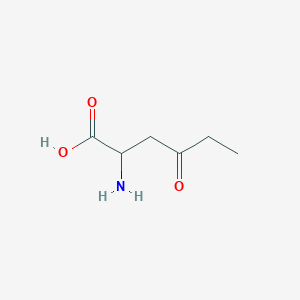![molecular formula C11H19NO B13250544 1,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13250544.png)
1,8-Dimethyl-2-azaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dimethyl-2-azaspiro[4.5]decan-3-one is a spirocyclic compound with the molecular formula C11H19NO and a molecular weight of 181.27 g/mol This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-2-azaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high yield, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including distillation and crystallization, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethyl-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1,8-Dimethyl-2-azaspiro[4.5]decan-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,8-Dimethyl-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,8-Dimethyl-2-azaspiro[4.5]decan-3-one include:
2-Azaspiro[4.5]decan-3-one: A structurally related compound with similar spirocyclic features.
8,8-Dimethyl-1-azaspiro[4.5]decan-2-one: Another spirocyclic compound with slight variations in the ring structure.
2,8-Diazaspiro[4.5]decan-1-one: A derivative with additional nitrogen atoms in the ring system.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two methyl groups at the 1 and 8 positions. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1,8-dimethyl-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C11H19NO/c1-8-3-5-11(6-4-8)7-10(13)12-9(11)2/h8-9H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
YXINGDPKAHRZPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)NC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.6]nonane-4-carboxylic acid](/img/structure/B13250471.png)
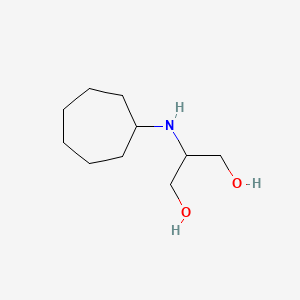
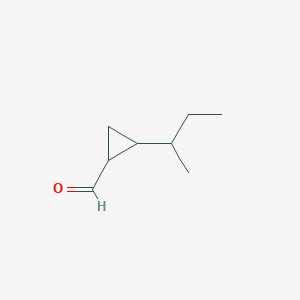
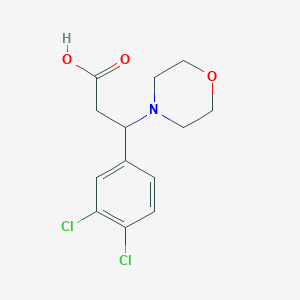
![ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride](/img/structure/B13250494.png)
![1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate](/img/structure/B13250497.png)
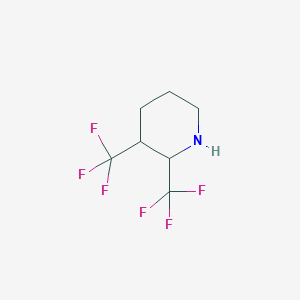
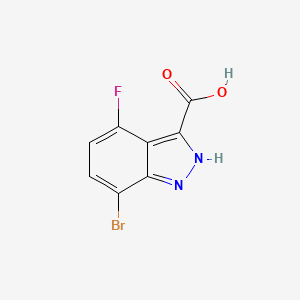
![9-[2-(methylamino)ethyl]-9H-purin-6-amine](/img/structure/B13250519.png)
